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molecular formula C6H9N3 B1584563 Pyridine, 2-(1-methylhydrazino)- CAS No. 4231-74-7

Pyridine, 2-(1-methylhydrazino)-

Cat. No. B1584563
M. Wt: 123.16 g/mol
InChI Key: QLNFKVFUZHBVHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08524764B2

Procedure details

2-Bromopyridine (5 mL, 52.4 mmol) and methylhydrazine (20 mL, 360 mmol) were mixed together in a flask fitted with a water-condenser. After a few minutes a vigorous exothermic reaction occurred with refluxing of the methylhydrazine. When the reaction had subsided, the mixture was left for 16 hours, and the excess methylhydrazine was removed under reduced pressure. The cooled residue was stirred with aqueous sodium hydroxide solution (30 ml of 20%), and the resulting solution was extracted with ether (3×100 ml). The combined extracts were dried (K2CO3) and purified by silica gel chromatography 0-3% EtOH/CH2Cl2 to give 4.8 g of N-Methyl-N-pyridin-2-yl-hydrazine.
Quantity
5 mL
Type
reactant
Reaction Step One
Name
methylhydrazine
Quantity
20 mL
Type
reactant
Reaction Step One
Name
methylhydrazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[CH3:8][NH:9][NH2:10]>>[CH3:8][N:9]([C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1)[NH2:10]

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
BrC1=NC=CC=C1
Name
methylhydrazine
Quantity
20 mL
Type
reactant
Smiles
CNN
Step Two
Name
methylhydrazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNN

Conditions

Stirring
Type
CUSTOM
Details
The cooled residue was stirred with aqueous sodium hydroxide solution (30 ml of 20%)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a water-condenser
CUSTOM
Type
CUSTOM
Details
After a few minutes a vigorous exothermic reaction
CUSTOM
Type
CUSTOM
Details
the excess methylhydrazine was removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the resulting solution was extracted with ether (3×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (K2CO3)
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography 0-3% EtOH/CH2Cl2

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CN(N)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g
YIELD: CALCULATEDPERCENTYIELD 74.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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